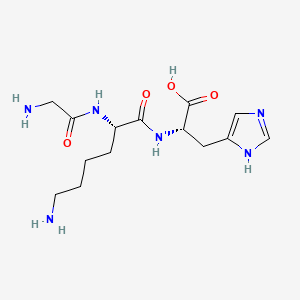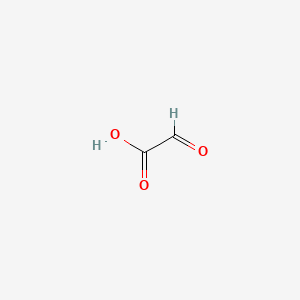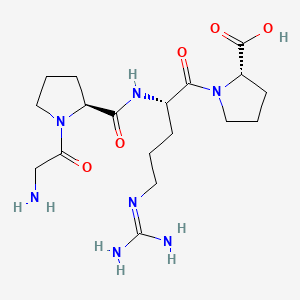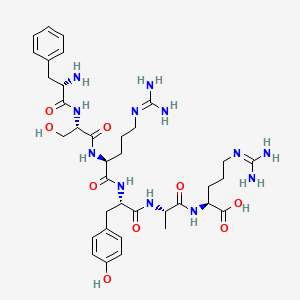
1,2-Bis(2-iodoethoxy)ethane
Descripción general
Descripción
1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It can be used in the synthesis of MT802 and SJF620, which are potent PROTAC BTK degraders . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .
Synthesis Analysis
This compound is used in the synthesis of MT802 and SJF620 . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles .Molecular Structure Analysis
The molecular formula of this compound is C6H12I2O2 . The InChI string is InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 .Chemical Reactions Analysis
This compound is a PROTAC linker, which refers to the PEG composition . It can be used in the synthesis of a series of PROTACs, such as MT802 and SJF620 .Physical And Chemical Properties Analysis
This compound is a clear red-orange liquid . It has a density of 2.028 g/mL at 25 °C . The boiling point is 100-105 °C at a pressure of 0.2 Torr .Aplicaciones Científicas De Investigación
Reactivo de reticulación
1,2-Bis(2-iodoethoxy)ethane se utiliza como reactivo de reticulación en la síntesis de diversos materiales . Los reactivos de reticulación se utilizan para crear enlaces entre moléculas grandes, formando una red de moléculas interconectadas. Este proceso es crucial en la producción de varios polímeros y resinas.
Síntesis de fase estacionaria de intercambio aniónico fuerte, estable en álcali, basada en zirconia
Este compuesto se ha utilizado en la síntesis de fase estacionaria de intercambio aniónico fuerte, estable en álcali, basada en zirconia . Este tipo de fase estacionaria se utiliza en cromatografía, un método que se utiliza para separar mezclas.
Síntesis de nanopartículas recubiertas de sílice
This compound se utiliza en la síntesis de nanopartículas recubiertas de sílice . Estas nanopartículas tienen diversas aplicaciones en campos como la medicina, la electrónica y la ciencia de los materiales.
Síntesis de micelas reticuladas en la cáscara (SCL)
Este compuesto se utiliza en la síntesis de micelas reticuladas en la cáscara (SCL) novedosas con núcleos de poli(2-(dietilamino)etil metacrilato) sensibles al pH y coronas de poli(N-isopropilacrilamida) sensibles a la temperatura . Estas micelas tienen posibles aplicaciones en sistemas de administración de fármacos.
Enlazador PROTAC
This compound es un enlazador PROTAC basado en PEG . Los PROTAC (quimeras de direccionamiento de proteólisis) son una nueva clase de fármacos que funcionan reclutando una ligasa de ubiquitina E3 para marcar una proteína específica para su degradación. Esto tiene posibles aplicaciones en el tratamiento de diversas enfermedades, incluido el cáncer.
Síntesis de degradadores de BTK
Este compuesto se puede utilizar en la síntesis de MT802 y SJF620, que son potentes degradadores de BTK PROTAC . BTK (tirosina quinasa de Bruton) es una proteína que juega un papel crucial en la vía de señalización del receptor de células B. La degradación de esta proteína tiene posibles aplicaciones terapéuticas en el tratamiento de malignidades de células B.
Mecanismo De Acción
Target of Action
1,2-Bis(2-iodoethoxy)ethane is a PEG-based PROTAC linker . It is primarily used in the synthesis of MT802 and SJF620 . Both MT802 and SJF620 are potent PROTAC BTK degraders . BTK, or Bruton’s tyrosine kinase, is a crucial enzyme in the B cell receptor signaling pathway, playing a significant role in B cell development and function .
Mode of Action
As a PROTAC linker, this compound connects a ligand that binds to the target protein (BTK in this case) with a ligand that binds to an E3 ubiquitin ligase . This bifunctional molecule facilitates the formation of a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The degradation of BTK disrupts the B cell receptor signaling pathway . This can lead to the inhibition of B cell activation and proliferation, affecting various downstream effects such as antibody production .
Pharmacokinetics
As a protac molecule, it is designed to have good cell permeability and bioavailability .
Result of Action
The action of this compound, through the degradation of BTK, can lead to the inhibition of B cell-mediated immune responses . This can be beneficial in conditions where B cell activity is undesirable, such as certain autoimmune diseases and B cell malignancies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound can be affected by temperature and light exposure . It is recommended to store the compound under inert gas at 2–8 °C . Furthermore, the efficacy of the compound can be influenced by the biological environment, such as the presence of the specific E3 ligase in the cell and the accessibility of the target protein .
Safety and Hazards
Direcciones Futuras
1,2-Bis(2-iodoethoxy)ethane has been used in the synthesis of MT802 and SJF620, which are potent PROTAC BTK degraders . It has also been used as a crosslinking reagent for the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, and silica-coated nanoparticles . These applications suggest potential future directions for the use of this compound in the field of drug development and materials science.
Análisis Bioquímico
Biochemical Properties
1,2-Bis(2-iodoethoxy)ethane has been used as a crosslinking reagent in the synthesis of zirconia-based, alkali-stable strong anion-exchange stationary phase, silica-coated nanoparticles, and novel shell cross-linked (SCL) micelles with pH-responsive poly(2-(diethylamino)ethyl methacrylate) cores and thermoresponsive poly(N-isopropylacrylamide) coronas . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to be used in the synthesis of various materials, but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature .
Propiedades
IUPAC Name |
1,2-bis(2-iodoethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12I2O2/c7-1-3-9-5-6-10-4-2-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAGFJXMCZSAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCI)OCCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343951 | |
| Record name | 1,2-Bis(2-iodoethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36839-55-1 | |
| Record name | 1,2-Bis(2-iodoethoxy)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70343951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-BIS(2-IODOETHOXY)ETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(1H-benzimidazol-2-yl)-1-[3-(dimethylamino)propyl]pyrrolo[3,2-b]quinoxalin-2-amine](/img/structure/B1671951.png)











